Aurein 2.4
Description
Classification and Diversity within the Aurein (B1252700) Peptide Family
The aurein peptides constitute a family of -helical peptides initially isolated from the skin secretion of Australian bell frogs, including Litoria aurea and Litoria raniformis. mdpi.comnih.govmdpi.com This family is classified into five subgroups, designated aureins-1 through aureins-5. mdpi.commdpi.com The aurein-1 peptides are notable for being among the shortest -helical peptides exhibiting both antimicrobial and anticancer activities. mdpi.com The aurein family displays significant diversity, with over 30 different peptides identified across the five families. nih.gov While families 1-3 are generally considered active, the longer peptides in families 4 and 5 are typically inactive. nih.govmdpi.com Classification within these families can be further refined based on peptide length and sequence similarity, often indicated by an additional number (e.g., aurein 1.2). mdpi.com
Historical Context of Aurein 2.4 Discovery and Initial Academic Inquiry
The discovery of amphibian skin peptides with antimicrobial properties dates back several decades, with the identification of magainins from Xenopus laevis in 1987 marking a significant point, demonstrating that these animals possess a genetically controlled defense arsenal (B13267) in their skin. plos.org The aurein family, including this compound, was subsequently identified from Australian Litoria species. mdpi.comnih.govmdpi.combicnirrh.res.in Early academic inquiry into aurein peptides, such as aurein 1.2 and aurein 2.2, focused on their broad-spectrum antimicrobial activities, particularly against Gram-positive bacteria, and their mechanisms of action involving membrane disruption. nih.govmdpi.com Research on aurein 2.2, for instance, highlighted the importance of electrostatic interactions in peptide-lipid interactions and demonstrated its ability to cause membrane permeabilization. nih.gov While specific historical details solely on the initial discovery and inquiry into this compound are less extensively documented in the provided search results compared to other family members like Aurein 1.2 or 2.2, its inclusion within the classified aurein families isolated from Litoria species places its discovery within the broader timeline of research into amphibian defense peptides that began gaining prominence in the late 20th century. plos.orgmdpi.comnih.govmdpi.combicnirrh.res.in
Significance of this compound in Contemporary Peptide Research
This compound holds significance in contemporary peptide research as a member of the diverse aurein family, contributing to the understanding of structure-activity relationships among these peptides. Although detailed published research specifically and solely focused on this compound is less prevalent in the provided results compared to Aurein 1.2, computational studies have included this compound in investigations aiming to characterize the three-dimensional structures and understand the structure-function relationship underpinning the biological activities of aurein peptides. dut.ac.za Research on related aureins, such as Aurein 1.2 and Aurein 2.2, provides valuable insights into the potential properties and mechanisms of this compound, given the shared family characteristics, including -helical structure and membrane-disrupting activities. mdpi.comnih.govnih.gov Studies exploring modifications and analogs of aurein peptides, like Aurein 1.2, to enhance their bioactivities against bacteria and cancer cells underscore the ongoing academic interest in utilizing the aurein scaffold for designing novel therapeutic agents. mdpi.commdpi.comnih.govnih.gov The investigation into the interactions of aurein peptides with model membranes and their potential for repurposing, such as modulating protein aggregation, further highlights the contemporary relevance of studying individual members of this peptide family, including this compound, to explore their full academic and potential biomedical significance. rsc.orgscirp.org
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
GLFDIVKKVVGTLAGL |
Origin of Product |
United States |
Structural Biology and Conformational Dynamics of Aurein 2.4
Primary Sequence Analysis and Peculiarities of Aurein (B1252700) 2.4
Aurein 2.4 is a peptide composed of 16 amino acids. Its sequence is H-Gly-Leu-Phe-Asp-Ile-Val-Lys-Lys-Val-Val-Gly-Thr-Ile-Ala-Gly-Leu-OH. novoprolabs.com The primary sequence dictates the peptide's potential to form specific secondary structures and its interactions with membranes. Analysis of aurein sequences, including this compound, has revealed conserved amino acid positions, such as glycine (B1666218) at positions 1 and 11, lysine (B10760008) at position 8, valine at position 9, and leucine (B10760876) at position 16, when aligned with other aureins and related peptides like Ramosin. researchgate.net These conserved residues likely play a significant role in the structural and functional characteristics of these peptides. Aurein peptides, including this compound, are generally considered amphipathic, possessing both hydrophobic and hydrophilic regions, which is a key feature for their interaction with lipid membranes. researchgate.netresearchgate.netconicet.gov.ar
Here is a table showing the primary sequence of this compound:
| Feature | Value |
| Sequence (N- to C-terminus) | GLFDIVKKVVGTIAGL |
| Length | 16 amino acids |
| Molecular Formula | C₇₇H₁₃₂N₁₈O₂₀ novoprolabs.com |
| Molecular Weight | 1629 g/mol novoprolabs.com |
Advanced Spectroscopic and Diffraction Methodologies for Structural Elucidation of Aurein Peptides
Various experimental techniques are employed to determine the structures of aurein peptides and their interactions with membranes.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State
NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution and in membrane-mimicking environments like micelles or lipid bilayers. Solution-state NMR has been used to study the structures of aurein peptides, including aurein 2.2 and 2.3, indicating they adopt an α-helical structure in the presence of trifluoroethanol or lipids such as DMPC and a 1:1 mixture of DMPC and DMPG. nih.govubc.ca Solid-state NMR, such as ³¹P-solid-state NMR, provides information about the interaction of peptides with lipid membranes and the resulting membrane perturbation. nih.govubc.ca While NMR has been crucial for other aureins, precise 3D structures for this compound and 2.5 have not yet been determined experimentally by this method. dut.ac.za
X-Ray Crystallography Approaches
X-ray crystallography is used to determine the atomic-resolution structure of molecules in a crystalline state. While X-ray crystallography has been applied to some proteins and peptides, including some antimicrobial peptides or related structures, obtaining suitable crystals for small, flexible peptides like this compound can be challenging. dut.ac.zanih.govsci-hub.se As noted, the precise three-dimensional structures of this compound and 2.5 are not yet known through experimental techniques like X-ray crystallography. dut.ac.za
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-EM has emerged as a significant technique for determining the structures of biological macromolecules and assemblies, including amyloid fibrils formed by some peptides. Recent studies have utilized cryo-EM to decipher the fibril structures of other amphibian antimicrobial peptides, such as uperin 3.5 and aurein 3.3, revealing amyloid cross-β fibrils. nih.govcssb-hamburg.deresearchgate.netbiorxiv.orguni-hamburg.de Aurein 3.3, for instance, was shown to form cross-β fibrils with kinked β-sheets. nih.govresearchgate.netbiorxiv.org While cryo-EM has provided insights into the amyloid-like structures formed by some AMPs, its application specifically to the monomeric or membrane-bound structure of this compound is not prominently reported in the provided search results.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment
CD spectroscopy is a valuable technique for assessing the secondary structure content of peptides in different environments. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information about the presence of α-helices, β-sheets, turns, and random coils. creative-proteomics.com CD studies on aurein peptides, including aurein 2.2 and 2.3, have shown they adopt a random coil conformation in aqueous solution but transition to an α-helical structure in the presence of membrane-mimicking environments like trifluoroethanol or lipids. nih.govubc.ca Oriented circular dichroism (OCD) can further determine the orientation of peptides within lipid bilayers. nih.govubc.ca CD spectra have been used to assess the secondary structure of aurein 2.5, indicating an ordered α-helix conformation in SDS micelles. researchgate.netcore.ac.uk While specific CD data for this compound is not detailed in the search results, it is likely to exhibit similar conformational behavior to other aurein 2 peptides, transitioning from a disordered state in water to a more ordered structure, such as an α-helix, in the presence of membranes. conicet.gov.arnih.govubc.camdpi.commdpi.com
Here is a simplified representation of expected CD spectral characteristics for different secondary structures:
| Secondary Structure | Characteristic CD Peaks (approximate) |
| α-helix | Negative bands at 208 nm and 222 nm |
| β-sheet | Negative band at 218 nm, positive at 195 nm |
| Random Coil | Strong negative band around 200 nm |
Computational Approaches to Conformational Landscape of this compound
Computational methods, particularly molecular dynamics (MD) simulations, are essential tools for exploring the conformational landscape and dynamics of peptides, especially when experimental structural data is limited. dut.ac.zadut.ac.za MD simulations can provide detailed information about the intrinsic conformational features of peptides by mimicking physiological conditions. dut.ac.za
Computational studies using MD have been employed to explore the conformational profiles of several aurein peptides, including aurein 2.3, this compound, and aurein 2.5. dut.ac.zadut.ac.za These studies have revealed that this compound exhibits α-helical character, predominantly localized in the central residues extending towards its N-terminal, under implicit solvent conditions. dut.ac.za However, in explicit solvents, α-helicity was found to be completely absent, with the peptide preferring to stay in β-turns or extended forms. dut.ac.za This highlights the influence of the environment on the peptide's conformation. Computational studies can provide complementary information to experimental techniques and contribute to a better understanding of the native conformations of aurein peptides. dut.ac.za MD simulations have also been used to investigate the interaction of aurein peptides with model membranes and the stability of pore structures. conicet.gov.aracs.org
Here is a table summarizing computational findings on the secondary structure of this compound:
| Method | Environment | Observed Secondary Structure | Localization of α-helix (if any) |
| Molecular Dynamics (MD) | Implicit Solvent | α-helical character | Central residues extending towards N-terminus dut.ac.za |
| Molecular Dynamics (MD) | Explicit Solvent | Absence of α-helicity | Preferred β-turns or extended forms dut.ac.za |
Molecular Dynamics (MD) Simulations of this compound and Related Peptides
Molecular Dynamics (MD) simulations are a computational method used to explore the conformational space of peptides by mimicking their physiological conditions. This technique provides detailed complementary information about the intrinsic conformational features of peptides, which can be challenging to obtain solely through experimental methods like synthesis, isolation, and crystallization. dut.ac.za
MD simulations have been applied to study the conformational profiles of this compound and related peptides, such as Aurein 2.3 and Aurein 2.5, under various conditions, including implicit and explicit solvent environments. dut.ac.zadut.ac.za Studies comparing this compound and Aurein 2.5 using MD simulations revealed that both peptides exhibit α-helical character in all residues, although the percentage of helicity can vary. dut.ac.za In this compound, the α-helical region was found to be predominantly localized in the central residues, extending towards the N-terminal. dut.ac.za In contrast, the α-helical region in Aurein 2.5 was flanked by the N-terminal and central residues. dut.ac.za However, in explicit solvents, α-helicity was observed to be completely absent, with the peptides preferring to exist in β-turns or extended forms. dut.ac.za
Validation studies using Aurein 2.3, which has an experimentally determined structure, have shown that the computational protocols used in these MD simulations can accurately predict the presence of α-helicity in all residues, aligning with experimental data. dut.ac.za
MD simulations are also used to investigate the interaction of aurein peptides with membrane bilayers, which is crucial for their activity. Studies on Aurein 2.2 and Aurein 2.3 have shown that factors like bilayer thickness and the content of phosphatidylglycerol in membranes significantly impact their interaction. science.gov
Theoretical Prediction of Secondary and Tertiary Structures
Theoretical methods are employed to predict the secondary and tertiary structures of peptides like this compound, especially when experimental structures are not yet known. Despite their medicinal significance, the precise three-dimensional structures of this compound and Aurein 2.5 were not known through experimental methods in some studies. dut.ac.za
Theoretical predictions often suggest that aurein peptides, including this compound, tend to adopt an α-helical structure, particularly in environments that mimic biological membranes or in the presence of substances like trifluoroethanol or lipids such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (B53960) (DMPC). mdpi.comscience.gov This α-helical conformation is considered important for their interaction with cell membranes. nih.gov
The Define the Secondary Structure of Protein (DSSP) algorithm is one tool used in conjunction with MD simulations to analyze and define the secondary structure elements of peptides over time. Analysis of simulation data using DSSP can reveal the stability of α-helical structures and the potential formation of other structures like β-sheets and β-bridges. For instance, studies on Aurein 1.2 and its analogs showed how α-helical structures were retained or altered during simulations.
Theoretical studies also explore how modifications to the peptide sequence, such as point mutations, can affect the conformational behavior and structural stability, using principles like Density Functional Theory (DFT) and molecular docking in addition to MD simulations. dut.ac.za
Bioinformatics Tools for Peptide Structure Analysis
Bioinformatics tools play a vital role in the analysis of peptide structures, including those of this compound and its relatives. These tools enable researchers to analyze peptide sequences, predict structural features, and compare them with known peptides in databases.
Sequence alignment tools, such as Fasta36, are used to compare the amino acid sequences of different aurein peptides and identify conserved residues or regions of similarity. mdpi.comresearchgate.net This helps in understanding the evolutionary relationships and potentially conserved structural or functional motifs within the aurein family. mdpi.com
Databases like the Antimicrobial Peptide Database (APD3) and UniProt are valuable resources for obtaining aurein peptide sequences and related information. mdpi.comnih.gov These databases often provide details about the source organism, length, molecular weight, charge, and hydrophobicity of the peptides, which are important physicochemical properties influencing their structure and activity.
Tools that predict antimicrobial activity, such as ClassAMP, can be used in conjunction with sequence analysis to identify potential antimicrobial peptides based on their primary structure. mdpi.com While primarily focused on activity prediction, the underlying principles often relate to structural characteristics like charge and hydrophobicity that drive membrane interactions.
Furthermore, bioinformatics approaches, including BLAST analysis, are used to search for homologous sequences in transcriptomes or genomes of different organisms, aiding in the discovery of new peptides related to aureins. researchgate.net
The integration of bioinformatics tools with computational methods like MD simulations and theoretical predictions allows for a comprehensive analysis of this compound's structural biology and conformational dynamics, providing insights into the factors that govern its behavior and potential functions.
Based on the available search results, detailed information specifically pertaining to the biological mechanisms of action of this compound is limited. The provided sources primarily focus on the mechanisms of Aurein 1.2, which is a closely related peptide from the same family.
While this compound is mentioned in some contexts, such as being listed among other Aurein sequences , the specific research findings regarding its unique interactions with microbial membranes, intracellular targets, differential activity against bacterial types, modulation of biofilms, or anti-cancer mechanisms are not extensively detailed in the provided search results.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article focusing solely on the chemical compound "this compound" and its biological mechanisms of action as outlined, based on the information retrieved from the provided search context. The majority of the mechanistic studies cited in the outline refer to research conducted on Aurein 1.2.
To fulfill the request accurately and adhere strictly to the instruction of focusing solely on this compound, specific scientific studies detailing the mechanisms of this compound would be required. Without such specific data for this compound, providing content for each section and subsection of the outline would involve extrapolating from research on other Aurein peptides, which would violate the constraint of focusing solely on this compound.
Elucidation of Biological Mechanisms of Action of Aurein 2.4
Mechanistic Studies on Anti-Cancer Activity of Aurein (B1252700) Peptides
Induction of Apoptotic Pathways and Mitochondrial Disruption
Some antimicrobial peptides (AMPs), a class to which aureins belong, have been shown to induce apoptosis in cancer cells. This can occur through various pathways, including the accumulation of reactive oxygen species (ROS) and the disruption of mitochondrial function. An increase in cytoplasmic Ca²⁺ can act as an apoptotic signal, potentially leading to altered mitochondrial membrane permeability and dysfunction. mdpi.com Studies on other AMPs have indicated that they can disrupt mitochondrial membrane potential, a key event in triggering apoptosis. mdpi.com The imbalance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family can lead to the loss of mitochondrial membrane potential, ultimately resulting in apoptosis induction. nih.govaging-us.com While direct studies on Aurein 2.4's specific impact on these pathways were not explicitly found, the general mechanisms observed for other AMPs and related peptides provide a framework for understanding potential apoptotic mechanisms.
Selective Interaction with Anionic Lipid Layers of Cancer Cells
A key aspect of the anticancer activity of some aurein peptides, such as Aurein 1.2, is their selective interaction with the membranes of cancer cells. Cancer cell membranes typically exhibit a greater negative surface charge compared to normal cells. mdpi.com This difference is largely attributed to the increased presence of anionic lipids, particularly phosphatidylserine (B164497) (PS), on the outer leaflet of cancer cell membranes; in normal cells, PS is primarily restricted to the inner leaflet. mdpi.com This negative surface charge allows positively charged peptides, like some aureins, to preferentially bind to cancer cell membranes through electrostatic interactions. mdpi.com The hydrophobic amino acids within these peptides also facilitate their penetration into the lipid bilayer structure of cancer cell membranes. mdpi.com Studies on Aurein 1.2 have demonstrated its disruptive activity against both neutral and anionic model membranes, with a higher affinity for the latter. mdpi.com This selective interaction with negatively charged lipid layers is considered a significant factor in the ability of aurein peptides to target and disrupt cancer cells while exhibiting lower toxicity to normal cells.
Mechanistic Studies on Anti-Amyloidogenic Activity (e.g., hIAPP)
Beyond their antimicrobial and anticancer properties, some aurein peptides have also been investigated for their potential anti-amyloidogenic activity, particularly in relation to human islet amyloid polypeptide (hIAPP). hIAPP aggregation is implicated in the pathogenesis of Type 2 Diabetes (T2D). rsc.orgresearchgate.netnih.gov
Interaction with Amyloid Fibril Formation Pathways
Research suggests that aurein peptides can interact with the process of amyloid fibril formation. Unlike inhibitors that prevent aggregation, some studies indicate that aurein can act as a promoter of hIAPP amyloid formation. rsc.orgnih.gov This promotion is hypothesized to occur by accelerating the transition from toxic oligomeric species to less toxic fibrils, potentially reducing the exposure time of tissues to harmful aggregates. rsc.orgnih.gov Studies using techniques like ThT fluorescence, CD spectroscopy, and AFM have provided insights into the interaction between aurein and hIAPP during aggregation. rsc.org These studies suggest that aurein can interact with earlier species of hIAPP, including monomers and oligomers, to accelerate aggregation through multiple pathways. rsc.org
Cross-Seeding Phenomena and Peptide-Amyloid Interactions
The interaction between aurein and hIAPP involves cross-seeding, where the presence of one type of amyloid-forming peptide influences the aggregation of another. rsc.orgnih.govmdpi.com Collective results indicate that aurein is capable of cross-seeding with hIAPP. rsc.orgnih.gov This cross-seeding can lead to the promotion of hIAPP aggregation. rsc.orgnih.gov For instance, studies have shown a significant promotion of hIAPP aggregation at certain molar ratios of hIAPP to aurein. rsc.orgnih.gov This interaction appears to involve strong binding of aurein to different hIAPP seeds, potentially through conformationally similar β-sheet association. researchgate.netnih.gov The cross-seeding effect induced by aurein is suggested to be attributed to a cross-seeding interaction that could act as an anchor to associate hIAPP and stabilize β-hairpin structures, thereby promoting hIAPP aggregation. rsc.org This modulation of hIAPP aggregation by aurein through cross-seeding represents a unique mechanism compared to traditional amyloid inhibitors. rsc.orgresearchgate.net
Data Table 1: Effect of Aurein on hIAPP Aggregation
| Molar Ratio (hIAPP:Aurein) | Promotion of hIAPP Aggregation (%) | Reference |
| 1:2 | 102 | rsc.orgnih.gov |
| 0.5:1 to 2:1 | Promotion observed | researchgate.netnih.gov |
Note: Data compiled from cited sources. Specific conditions (e.g., concentration, time) may vary between studies.
Data Table 2: Effect of Aurein Cross-Seeding on RIN-m5F Cell Viability and Cytotoxicity (hIAPP-induced)
| Measurement | Effect of Aurein Cross-Seeding with hIAPP | Reference |
| Cell Viability | Increased by 10-29% | rsc.org |
| Cytotoxicity | Reduced by 9-36% | rsc.org |
Note: Data reflects the protective effect of aurein cross-seeding against hIAPP-induced toxicity in RIN-m5F pancreatic cells.
Synthetic Strategies and Rational Design of Aurein 2.4 Analogues and Derivatives
Solid-Phase Peptide Synthesis (SPPS) Methodologies for Aurein (B1252700) Peptides
Solid-Phase Peptide Synthesis (SPPS) is the predominant methodology employed for the synthesis of Aurein peptides and their analogues. The conventional Fmoc (9-fluorenylmethoxycarbonyl) chemistry strategy is widely utilized for this purpose. In this approach, amino acids are sequentially added to a solid support resin, typically Rink-amide MBHA resin for obtaining C-terminal amides wm.edunih.govchem960.com.
The synthesis involves repetitive cycles of Fmoc deprotection, amino acid coupling, and washing steps. Coupling reagents such as TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) or DIC (N,N′-Diisopropylcarbodiimide) are commonly used, often in conjunction with bases like DIPEA (N,N-diisopropylethylamine) or catalysts like DMAP (4-N,N-dimethylaminopyridine) depending on the specific condensation agent wm.edunih.gov. After the peptide chain is assembled, it is typically cleaved from the resin using acidic conditions, such as a TFA-based cleavage cocktail medchemexpress.com. The crude peptide is then purified, commonly by reversed-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed using techniques like mass spectrometry wm.edunih.govchem960.com. SPPS is particularly convenient for synthesizing peptides of the length typically found in the Aurein family wm.edu.
Chemical Modifications and Derivatization Approaches for Aurein Peptides
Various chemical modifications and derivatization approaches have been applied to Aurein peptides to improve their biophysical properties, enhance stability, and modulate their biological activities. These strategies aim to overcome limitations such as proteolytic degradation and improve interactions with target membranes.
PEGylation for Enhanced Biophysical Properties
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, has been explored to enhance the biophysical properties of Aurein peptides. PEGylation can lead to improved solubility, reduced non-specific uptake, increased blood half-life, and decreased proteolytic degradation wikipedia.orgnovoprolabs.com. Studies on PEGylated Aurein 2.1, Aurein 2.6, and Aurein 3.1 have shown that C-terminal PEGylation can lead to decreased antibacterial activity and reduced levels of amphiphilic α-helical structure in solvents and in the presence of membranes pharmaffiliates.com. However, PEGylation also significantly reduced the haemolytic activity of these Aureins, improving their relative therapeutic indices pharmaffiliates.com. The conjugation site, distribution, and structure of the PEG moiety can influence the peptide's effects novoprolabs.com.
D-Amino Acid Substitutions and Retro-Inverso Analogues
Substituting L-amino acids with D-amino acids or creating retro-inverso analogues are strategies employed to enhance peptide stability against proteolytic degradation ubc.canih.gov. Retro-inverso peptides have a reversed amino acid sequence and reversed chirality at each residue, which can maintain the spatial arrangement of side chains while altering the peptide backbone nih.gov. Studies on a derivative of Aurein 2.2 (peptide 73) and its D-amino acid counterpart (D-73) and retro-inverso version (RI-73) showed that both D-73 and RI-73 exhibited similar activity to the parent peptide, including efficacy against S. aureus in a cutaneous infection model ubc.ca. While retro analogues of other AMPs, including Aurein 1.2, have sometimes shown reduced activity compared to their native counterparts, attributed to factors like higher hydrophilicity, retro-inverso modifications can offer improved stability in biological media ubc.canih.gov.
Truncation and Amino Acid Replacement Strategies
Truncation and specific amino acid replacements are common strategies for designing Aurein peptide analogues with optimized activity. Truncation of Aurein 2.2 by three amino acids at the C-terminus (Aurein 2.2-Δ3) has been shown to have no impact on the mechanism of action compared to the full-length peptide.
Amino acid substitutions are frequently performed to investigate the role of specific residues in activity and to enhance desired properties. Alanine (B10760859) scanning, where each amino acid is sequentially replaced by alanine, is a technique used to determine the contribution of individual residues to the peptide's physicochemical and biological properties. For Aurein 1.2, alanine scanning revealed that substitutions of aspartic acid (Asp), glutamic acid (Glu), and serine (Ser) at positions 4, 11, and 12, respectively, resulted in improved activity. Replacement of lysine (B10760008) residues in Aurein 1.2 with non-proteinogenic amino acids like Ornithine (Orn) or Diaminobutyric acid (Dab) can increase antibacterial activity against certain strains wm.edunih.gov. Conversely, replacing leucine (B10760876)/isoleucine residues with alanine in Aurein 1.2 reduced antibacterial activity against E. coli and P. aeruginosa. Rational design involving the substitution of hydrophobic and basic amino acid residues, such as replacing residues with Tryptophan (Trp) and Arginine (Arg), has been used to design more active versions of Aurein 2.2-Δ3, aiming to increase favorable interactions.
Conjugation with Cell-Penetrating Peptides
While not explicitly detailed for Aurein 2.4 in the provided results, conjugation with cell-penetrating peptides (CPPs) is a known strategy to improve the cellular uptake of peptides nih.govubc.ca. This approach could potentially be applied to Aurein peptides to enhance their delivery into target cells, although specific research findings on Aurein-CPP conjugates were not prominently featured in the search results.
Structure-Activity Relationship (SAR) Studies for Optimized Bioactivity of Aurein Peptides
Structure-Activity Relationship (SAR) studies are crucial for understanding how the structural features of Aurein peptides relate to their biological activities and for guiding the rational design of more potent analogues. These studies often involve synthesizing peptide variants with specific modifications and evaluating their activity against target organisms or cells.
SAR studies on Aurein peptides have highlighted the importance of factors such as amino acid sequence, charge, hydrophobicity, and the ability to adopt an α-helical structure in membrane-mimicking environments. Aurein peptides typically adopt an α-helical conformation in the presence of membranes or membrane-mimetic environments, which is crucial for their membrane-disrupting activity chem960.com.
Specific amino acid residues play critical roles in the activity of Aurein peptides. For Aurein 1.2, alanine scanning identified residues at positions 4, 11, and 12 as important for activity. Replacing lysine residues with non-proteinogenic amino acids like Orn or Dab influenced antibacterial activity wm.edunih.gov. The location of aromatic rings, such as phenylalanine at the C-terminus of Aurein 1.2, is also important for membrane targeting. The net charge and the distribution of hydrophobic and hydrophilic residues contribute to the peptide's amphipathicity, which is key to its interaction with bacterial membranes.
Studies comparing Aurein 2.2 and Aurein 2.3, which differ by a single amino acid substitution, along with a C-terminal carboxyl analogue of Aurein 2.3, have investigated the correlation between structure, membrane interaction, and activity. These studies, using techniques like circular dichroism and NMR, provide insights into how subtle structural differences can impact membrane insertion and perturbation.
SAR studies also involve evaluating the impact of modifications on the peptide's interaction mechanism with membranes, such as the carpet mechanism. Understanding these mechanisms helps in designing peptides with improved and more selective activity.
While direct SAR data for this compound is limited in the provided results, the principles derived from studies on Aurein 1.2 and Aurein 2.2 regarding the importance of amphipathicity, α-helicity, charge distribution, and specific amino acid residues are highly relevant for the rational design and optimization of this compound analogues.
Influence of Amino Acid Sequence and Composition on Activity
The amino acid sequence and composition of this compound and its analogues significantly influence their biological activity. Studies on aurein peptides, including related variants like Aurein 1.2, have demonstrated that specific amino acid residues and their positions within the sequence are critical determinants of potency and target specificity nih.gov.
Modifications to the amino acid sequence, such as point mutations or the substitution of residues, can lead to altered hydrophobicity, charge, and conformational properties, thereby impacting the peptide's interaction with cell membranes and its ability to exert its effects. For instance, replacing amino acids to increase hydrophobicity or enhance positive charge has been shown to optimize the anticancer activity of aurein analogues. Key amino acids like Glycine (B1666218), Leucine, Phenylalanine, Aspartic acid, Isoleucine, and Lysine are considered important in the activity of the aurein family.
Data from studies on aurein analogues highlight the impact of sequence variations. For example, research on Aurein 1.2 analogues has involved the replacement of Lysine residues with non-proteinogenic amino acids like Ornithine, Diaminobutyric acid (Dab), or Diaminopropionic acid (Dap) to investigate the effect on activity nih.gov.
Role of Hydrophobicity and Charge Distribution
Hydrophobicity and the distribution of positive charges are fundamental properties that dictate the interaction of aurein peptides with biological membranes, a key aspect of their mechanism of action wm.edu. Cationicity facilitates the initial electrostatic attraction and binding of the peptides to the negatively charged surface of bacterial and cancer cell membranes, which have a higher proportion of anionic lipids compared to neutral eukaryotic cell membranes wm.edu.
Increasing the net positive charge of aurein analogues can enhance their affinity for negatively charged membranes, potentially leading to improved antimicrobial or anticancer activity wm.edu. Similarly, appropriate hydrophobicity is necessary for the peptide to penetrate or disrupt the lipid bilayer. However, maintaining a delicate balance between charge and hydrophobicity is crucial. Excessive hydrophobicity can lead to increased toxicity towards host cells by causing non-specific lysis of neutral membranes. The specific distribution of positive charges within the peptide sequence can also influence its selectivity and interaction kinetics with different membrane types.
Conformational Flexibility and Alpha-Helicity as Determinants of Activity
The ability of aurein peptides to adopt specific secondary structures, particularly an α-helical conformation, is closely linked to their biological activity chem960.com. Aurein peptides, including this compound and Aurein 2.5, have a propensity to form α-helical structures in membrane-mimicking environments. This amphipathic α-helix, with hydrophobic residues clustered on one face and charged residues on the other, is thought to be essential for interacting with and disrupting cell membranes.
Rational Design Principles for Enhanced Target Specificity
Rational design principles for enhancing the target specificity of aurein analogues focus on maximizing their activity against target cells (e.g., bacteria or cancer cells) while minimizing toxicity towards healthy host cells wm.edu. This is primarily achieved by leveraging the differences in the composition and properties of target cell membranes compared to eukaryotic cell membranes wm.edu.
Key design principles include:
Analysis of Natural Peptides: Studying the sequences and properties of natural AMPs provides a foundation for identifying critical residues and structural motifs associated with desired activities and selectivity wm.edu.
Modulation of Charge and Hydrophobicity: Fine-tuning the net charge and hydrophobicity, as well as their distribution, is essential for optimizing electrostatic interactions with negatively charged target membranes while reducing non-specific interactions with zwitterionic eukaryotic membranes wm.edu.
Structural Optimization: Designing sequences that favor the formation of stable amphipathic α-helical structures in the presence of target membranes is crucial for effective membrane interaction and disruption. Techniques like peptide stapling can be used to stabilize the helical conformation chem960.com.
Incorporation of Targeting Moieties: While not explicitly detailed for this compound in the provided snippets, a general principle in rational design of AMPs is the potential to incorporate elements that enhance targeting, such as cell-penetrating peptides, which can facilitate entry into specific cell types.
Balancing Activity and Toxicity: A key aspect of rational design is the iterative process of designing, synthesizing, and testing analogues to achieve an optimal balance between potent activity against targets and low cytotoxicity towards host cells wm.edu.
Advanced Research Methodologies and Theoretical Frameworks
In Vitro and Ex Vivo Models for Mechanistic Investigations of Aurein (B1252700) Peptides
In vitro and ex vivo models are fundamental for understanding the mechanistic actions of aurein peptides. In vitro studies often utilize model membranes, such as liposomes composed of various lipid mixtures, to mimic the lipid composition of target cell membranes (e.g., bacterial or mammalian cells). researchgate.netnih.gov These models allow for controlled experiments to assess peptide-membrane interactions, membrane disruption, and pore formation. Techniques like vesicle dye leakage assays are employed to measure membrane permeability induced by aurein peptides. rsc.orgnih.gov
Ex vivo models, which use living tissues or cells outside their native organism, can provide a more complex and physiologically relevant environment compared to in vitro systems. While the provided results specifically mention ex vivo human skin infection models used for evaluating the efficacy of aurein-derived peptides against bacterial infections, they also highlight the importance of assessing peptide toxicity towards mammalian cells, such as murine red blood cells, in conjunction with antibacterial efficacy studies. nih.govresearchgate.netpreprints.org These studies help to bridge the gap between simplified model systems and complex in vivo conditions, offering insights into peptide behavior in a more natural environment.
Computational Modeling and Simulations in Peptide Research
Computational methods, particularly molecular dynamics (MD) simulations, play a significant role in complementing experimental studies of aurein peptides by providing detailed insights into their molecular interactions and dynamics at various scales. conicet.gov.arbiorxiv.orgmdpi.com
Coarse-Grained and All-Atom Molecular Dynamics
Molecular dynamics (MD) simulations, using both coarse-grained (CG) and all-atom force fields, are extensively used to study the interactions of aurein peptides with lipid membranes. nih.govconicet.gov.arbiorxiv.orgmdpi.comchemrxiv.org CG MD simulations, such as those employing the MARTINI force field, are useful for simulating larger systems and longer timescales, allowing researchers to observe collective phenomena like peptide adsorption, clustering, and initial stages of membrane perturbation or pore formation. nih.govconicet.gov.arbiorxiv.orgmdpi.com Studies using CG MD have shown that aurein 1.2 molecules can adopt pore-like structures in model bacterial membranes composed of POPG/POPE lipids. nih.govconicet.gov.ar CG simulations have also been used to investigate the impact of membrane lipid composition, such as the presence of glycolipids, on the ability of aurein 1.2 to stabilize pore structures. biorxiv.orgbiorxiv.orgnih.gov
All-atom MD simulations, while computationally more expensive, provide higher resolution details of peptide-lipid and peptide-water interactions. chemrxiv.org Bridging strategies that combine CG simulations for initial sampling of peptide-membrane configurations with subsequent all-atom simulations are used to overcome the timescale limitations of all-atom methods and accurately model the interplay of lipid-peptide-solvent interactions during processes like pore formation. chemrxiv.org MD simulations have been used to explore the mechanism of action of aurein peptides, suggesting mechanisms like toroidal pore formation or detergent-like effects depending on the membrane composition and peptide concentration. nih.govresearchgate.net
Docking Studies and Ligand-Peptide Interactions
Docking studies are computational techniques used to predict the preferred orientation and binding affinity of a peptide (or a ligand interacting with a peptide) to a target molecule, such as a protein or a membrane component. mdpi.commdpi.com In the context of aurein peptides, docking studies have been employed to investigate their interactions with specific molecules that might be involved in their mechanism of action. For instance, docking studies have been used to analyze the binding of aurein 1.2 derivatives to ergosterol, a key component of fungal cell membranes, to understand their antifungal activity. nih.gov
Docking simulations can provide insights into the potential binding sites and key residues involved in peptide-target interactions, guiding the design of modified peptides with enhanced activity or specificity. mdpi.comnih.gov Flexible docking algorithms are particularly relevant for peptides due to their conformational flexibility.
Biophysical Techniques for Membrane Interaction Analysis of Aurein Peptides
A variety of biophysical techniques are employed to experimentally characterize the interactions of aurein peptides with biological and model membranes. researchgate.netrsc.orgresearchgate.netscirp.orgnih.gov These techniques provide experimental data that can validate and complement computational findings.
Techniques such as Fourier Transform Infrared (FTIR) and Circular Dichroism (CD) spectroscopy are used to study the conformational changes of aurein peptides upon interaction with membranes. mdpi.comscirp.org Solid-state NMR can provide detailed information about the peptide's location and orientation within the lipid bilayer and the effects of the peptide on lipid headgroup dynamics. researchgate.netrsc.orgresearchgate.netnih.gov Quartz crystal microbalance with dissipation (QCM-D) and atomic force microscopy (AFM) are used to investigate peptide adsorption onto membrane surfaces and the resulting morphological changes. researchgate.netrsc.orgscirp.org
Membrane Permeability Assays (e.g., SYTOX green, DiSC3(5), pyranine (B1669890) assays)
Membrane permeability assays are crucial for quantifying the ability of aurein peptides to disrupt cell membranes and form pores. These assays utilize fluorescent dyes that can indicate changes in membrane potential or integrity.
SYTOX Green: This is a membrane-impermeant fluorescent dye that enters cells with compromised membranes and binds to intracellular nucleic acids, resulting in increased fluorescence. nih.govplos.orgplos.org The increase in SYTOX Green fluorescence is a direct measure of membrane permeabilization. plos.orgplos.org
DiSC3(5): This is a carbocyanine dye used to monitor changes in membrane potential. nih.govplos.orgplos.org In healthy cells with an intact membrane potential, DiSC3(5) accumulates in the membrane, leading to fluorescence quenching. Membrane depolarization caused by peptide interaction results in the release of the dye and an increase in fluorescence. plos.orgplos.org DiSC3(5) assays have been used to show that aurein 2.2 can efficiently perturb the lipid membranes of S. aureus. researchgate.net
Pyranine Assays: Pyranine (8-hydroxy-1,3,6-pyrenetrisulfonate) is a hydrophilic fluorescent probe used to detect proton concentration within lipid vesicles and assess membrane leakage. nih.gov It is typically encapsulated within liposomes, and peptide-induced membrane damage or pore formation leads to the leakage of pyranine, which can be detected by an increase in fluorescence intensity. nih.govresearchgate.net Pyranine leakage assays, along with DiSC3(5) assays, have been used to investigate the membrane perturbation mechanisms of aurein peptides and their analogues. researchgate.net
These permeability assays provide quantitative data on the extent and kinetics of membrane disruption induced by aurein peptides, contributing to the understanding of their lytic mechanisms.
Lipid Vesicle Studies and Model Membrane Systems
Lipid vesicle studies and model membrane systems are crucial tools for investigating the interactions of antimicrobial peptides like Aurein 2.4 with biological membranes. These systems, which include various types of vesicles such as small unilamellar vesicles (SUVs), large unilamellar vesicles (LUVs), and giant unilamellar vesicles (GUVs), as well as planar supported lipid bilayers (SLBs) and free-standing lipid bilayers (FLBs), allow researchers to mimic the complexity of cellular membranes under controlled conditions. bmbreports.orgnih.gov This controlled environment facilitates the systematic study of membrane-associated processes. bmbreports.orgnih.gov
Studies utilizing techniques such as Fourier Transform Infrared (FTIR) spectroscopy, fluorescence spectroscopy, dynamic light scattering (DLS), atomic force microscopy (AFM), thermogravimetric analysis (TGA), and differential scanning calorimetry (DSC) provide detailed insights into the interactions between Aurein peptides and model membranes. scirp.org FTIR data can reveal conformational changes in the secondary structure of the peptide upon interaction with membranes. scirp.org Fluorescence data can shed light on the mechanism of interaction, while DLS and AFM can assess changes in vesicle size, surface roughness, and morphology. scirp.org TGA and DSC can be used to investigate thermal properties and potential drug-drug interactions involving Aurein. scirp.org
Research on Aurein 1.2, a related peptide, has shown strong interactions with certain lipid compositions. Specifically, strong interactions were observed with DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) and lipid raft systems. scirp.org Fluorescence emission intensities of Aurein 1.2 were found to decrease significantly in the presence of various model membranes, suggesting a strong association with different lipids, with the most significant decrease noted with DOPC. scirp.org Interactions with cholesterol were found to be weak. scirp.org
Further studies using AFM have shown that Aurein 1.2 can induce changes in the surface roughness of lipid rafts, suggesting a distinct mechanism of interaction compared to other lipid systems. scirp.org DLS data has corroborated these findings, confirming differential interactions with lipid rafts. scirp.org
Model membrane systems are also employed to study membrane permeabilization mechanisms. Giant unilamellar vesicles (GUVs), with their large size, are particularly useful for investigating membrane permeabilization at the single-vesicle level using techniques like time-lapse confocal microscopy. bmbreports.orgnih.gov This allows for the observation of dye entry into vesicles and the assessment of vesicle integrity during the permeabilization process. nih.gov Studies on other membrane-active peptides using GUVs have revealed differences in the kinetics, degree of dye filling, and stability of the permeabilized state depending on the peptide and lipid composition. nih.gov
The inclusion of cholesterol in model membranes has been shown to influence membrane properties such as size distribution and bending modulus of GUVs. nih.gov An increase in cholesterol content can lead to an increase in the average size of vesicles and the bending modulus of the membranes. nih.gov This highlights the importance of lipid composition in modulating peptide-membrane interactions.
Neutron scattering techniques, such as neutron membrane diffraction (NMD) and neutron spin echo (NSE) spectroscopy, provide high-resolution structural information on peptide-membrane systems. researchgate.net Studies using NMD have indicated that Aurein 1.2 primarily associates with the lipid headgroup region and does not penetrate deeply into the hydrophobic acyl chain region, even at moderately high peptide concentrations. researchgate.net NSE spectroscopy can investigate the impact of peptides on the collective dynamics of lipid bilayers. researchgate.net Research suggests that the interaction of Aurein 1.2 with lipid bilayers is complex and not solely dependent on the unsaturated lipid acyl chain content, with lipid-specific interactions playing a role. researchgate.net
| Technique | Information Gained | Relevant Findings for Aurein (Examples from Aurein 1.2) | Citation |
| Fourier Transform Infrared (FTIR) | Peptide secondary structure changes upon membrane interaction | Revealed conformational changes in peptide secondary structure in the presence of model membranes. scirp.org | scirp.org |
| Fluorescence Spectroscopy | Mechanism of interaction, association with lipids | Decreased fluorescence emission intensities in the presence of model membranes, suggesting strong association. Most significant decrease with DOPC. scirp.org | scirp.org |
| Dynamic Light Scattering (DLS) | Changes in vesicle size and interaction with lipid systems | Confirmed differential interactions with lipid rafts. scirp.org | scirp.org |
| Atomic Force Microscopy (AFM) | Surface morphology, roughness, and topographical changes of membranes | Showed changes in surface roughness of lipid rafts, suggesting a different interaction mechanism. scirp.org | scirp.org |
| Thermogravimetric Analysis (TGA) | Thermal properties, potential drug interactions | Can be used to gain insights into possible drug-drug interactions. scirp.org | scirp.org |
| Differential Scanning Calorimetry (DSC) | Thermal properties, potential drug interactions | Can be used to gain insights into possible drug-drug interactions. scirp.org | scirp.org |
| Neutron Membrane Diffraction (NMD) | High-resolution lipid bilayer structure, peptide location within the membrane | Indicated peptide is mostly associated in the lipid headgroup region. researchgate.net | researchgate.net |
| Neutron Spin Echo (NSE) Spectroscopy | Impact of peptide on collective lipid bilayer dynamics | Revealed complex interaction not solely dependent on unsaturated lipid content, with lipid-specific interactions. researchgate.net | researchgate.net |
Bioinformatic and Machine Learning Approaches in Aurein Peptide Design
Bioinformatic and machine learning approaches are increasingly being applied to the design and optimization of antimicrobial peptides, including those in the Aurein family. These computational methods offer significant advantages over traditional experimental techniques, which can be time-consuming, laborious, and expensive, particularly when exploring the vast chemical space of potential peptide candidates. plos.orgresearchgate.net
Bioinformatics involves the development and application of computational tools and methodologies for managing and interpreting large volumes of biological data. unm.edu This includes sequence analysis, annotation, and predictive modeling. arxiv.org Machine learning, a subset of artificial intelligence, provides powerful analytical capabilities for dealing with high-dimensional datasets and predictive analysis. unm.edufrontiersin.org
In the context of peptide design, bioinformatics tools are used for tasks such as sequence alignment, analysis of physicochemical properties (e.g., hydrophobicity, net charge, molecular weight, isoelectric point), and prediction of secondary and tertiary structures. researchgate.netnih.gov Machine learning algorithms can then be trained on datasets of known peptides and their activities to build models that predict the properties and efficacy of new, designed sequences. plos.orgnih.gov
Studies have demonstrated the utility of machine learning algorithms, including support vector machines (SVM), random forest, and deep learning neural networks, in predicting antimicrobial peptide activity. plos.orgresearchgate.netnih.gov For example, a study focusing on designing Aurein-derived peptides with improved activity against Gram-negative bacteria utilized an alignment-based design method and initial screening by a machine-learning algorithm such as SVM. researchgate.net This approach allowed for the selection of peptides with desired properties from a pool of designed sequences. researchgate.net
Machine learning models can be trained using various types of input data, including pre-computed physicochemical attributes of peptides or representations of peptide sequences converted into formats suitable for deep learning, such as signal images. plos.org One study showed that converting peptide features into signal images and using a deep learning neural network resulted in higher accuracy (92.9%) in predicting anti- E. coli activity compared to using physicochemical attributes directly with a classification approach (74%). plos.org
Furthermore, machine learning, specifically iterative Gaussian process regression (GPR), has been employed to explore large design spaces of synthetic peptide analogues. researchgate.net This approach allows for the quantification of prediction uncertainty, which can guide experimental validation and efficiently discover novel sequences with improved properties, such as enhanced selectivity. researchgate.net A study applying this to synthetic α/β-peptide analogues of Aurein 1.2 successfully identified sequences with significantly increased antifungal selectivity compared to the parent peptide. researchgate.net This highlights the potential of machine learning to discover peptides that might not be identified through conventional rational design approaches. researchgate.net
The integration of bioinformatics and machine learning provides a powerful framework for accelerating the discovery and optimization of Aurein peptides with tailored properties for specific applications. plos.orgresearchgate.net These computational methods can help overcome the limitations of purely experimental approaches and facilitate the rational design of novel peptide therapeutics. plos.org
| Approach/Methodology | Application in Aurein Peptide Design | Benefits | Citation |
| Bioinformatics | Sequence analysis, physicochemical property analysis, structure prediction | Facilitates extraction and analysis of biological information, aids in understanding peptide characteristics. unm.eduarxiv.org | unm.eduarxiv.org |
| Machine Learning (General) | Predicting peptide activity, screening designed sequences, analyzing high-dimensional data | Overcomes limitations of traditional experimental methods, enables predictive analysis. plos.orgunm.edufrontiersin.org | plos.orgunm.edufrontiersin.org |
| Specific ML Algorithms (e.g., SVM, Deep Learning, GPR) | Screening and selecting peptides with desired properties, predicting activity with high accuracy, exploring large design spaces | Enables efficient identification and optimization of peptide sequences, can discover unconventional designs. plos.orgresearchgate.netresearchgate.net | plos.orgresearchgate.netresearchgate.net |
| In silico methods | Designing new peptide sequences based on existing ones, predicting properties | Reduces time and cost compared to purely experimental approaches. nih.gov | nih.gov |
Future Directions and Emerging Avenues in Aurein 2.4 Research
Exploration of Undiscovered Mechanisms of Action for Aurein (B1252700) Peptides
While aurein peptides, including Aurein 1.2, are known to exert their effects, at least in part, through membrane disruption, the precise molecular mechanisms are still being elucidated. Studies on Aurein 1.2 suggest a carpet-like mechanism involving interaction with lipid bilayers, particularly anionic membranes found in bacteria and cancer cells. nih.govresearchgate.net This interaction can lead to changes in membrane fluidity, thickness, and the formation of lipid clusters, ultimately compromising membrane integrity. ornl.gov However, the possibility of intracellular targets and non-lytic mechanisms for some AMPs, including aureins, is also an active area of investigation. researchgate.net Future research needs to fully unravel the diverse ways Aurein 2.4 interacts with target cell membranes and investigate potential intracellular pathways it might influence. Understanding how factors like peptide concentration and membrane composition affect the mechanism is crucial. conicet.gov.ar
Development of Advanced Methodologies for Aurein Peptide Characterization
Accurate and detailed characterization of aurein peptides is fundamental to understanding their structure-function relationships. Current methodologies for peptide characterization include techniques such as mass spectrometry, high-performance liquid chromatography (HPLC), and circular dichroism (CD) spectroscopy. mdpi.com These methods provide information on peptide identity, purity, concentration, and secondary structure. mdpi.com However, the inherent flexibility of peptides can make determining their precise three-dimensional structures challenging, particularly in different environments. dut.ac.za Advanced techniques, such as neutron membrane diffraction (NMD) and neutron spin echo (NSE) spectroscopy, are being employed to study the interaction of aurein peptides with model membranes at a higher resolution. nih.gov Computational methods, like molecular dynamics (MD) simulations, are also valuable for exploring the conformational preferences of aurein peptides and can complement experimental data. dut.ac.za Future directions involve refining these and developing novel methodologies to gain a more comprehensive understanding of this compound's structure, dynamics, and interactions in complex biological environments.
Integration of Multi-Omics Data for Comprehensive Understanding of Aurein Peptide Biology
A holistic understanding of aurein peptide biology requires the integration of data from multiple "omics" disciplines. While not specifically focused on this compound, multi-omics approaches involving proteomics, peptidomics, and transcriptomics have been successfully used in the discovery and characterization of novel bioactive peptides from sources like spider venom, including the identification of potential antimicrobial and anticancer peptides. nih.gov Applying similar multi-omics strategies to amphibian skin secretions can provide a more complete picture of the diversity of aurein peptides, their biosynthesis, regulation, and their roles within the amphibian's innate immune system. Integrating genomic, transcriptomic, and proteomic data related to this compound could reveal insights into its expression patterns, post-translational modifications, and interactions with other host factors.
Novel Design Principles for Next-Generation Aurein-Derived Peptides
The rational design of peptide analogs with enhanced activity and selectivity is a key area of future research. Studies on Aurein 1.2 have shown that modifications such as increasing positive charge and incorporating non-proteinogenic amino acids can improve antibacterial and anticancer activities. researchgate.netmdpi.com The addition of cell-penetrating peptide linkers has also been explored to enhance cellular uptake and activity. nih.govmdpi.comresearchgate.net Computational tools and bioinformatics play a crucial role in predicting and designing novel peptide sequences with desired properties. scilit.commdpi.com Future research will focus on developing more sophisticated design principles for this compound-derived peptides, potentially utilizing machine learning and quantitative structure-activity relationship (QSAR) models to predict and optimize properties like antimicrobial potency, selectivity against target cells (e.g., bacteria vs. cancer cells), and stability against degradation. mdpi.comnih.govresearchgate.net
Ecological and Evolutionary Perspectives on Amphibian HDPs and Aurein Peptides
Amphibian host defense peptides, including aureins, are products of millions of years of evolution, driven by the need to defend against a diverse array of pathogens in their environment. frontiersin.org Studying the ecological and evolutionary factors that have shaped the diversity and function of amphibian HDPs can provide valuable insights into the selective pressures that favor the evolution of peptides like this compound. Research in evolutionary ecology explores how environmental changes and interactions with pathogens influence the evolution of traits in amphibians, including their immune defenses. frontiersin.orgtaylorfrancis.comresearchgate.netdiva-portal.org Future research can investigate the evolutionary history of the aurein peptide family, analyze the genetic diversity of aurein genes across different amphibian species, and explore how environmental factors, such as pathogen prevalence and habitat, correlate with variations in aurein peptide sequences and expression. This can inform our understanding of the biological roles of aurein peptides in the amphibian's natural defense and potentially reveal novel peptides with unique activities.
Q & A
Q. How can machine learning improve the prediction of this compound’s therapeutic window (efficacy vs. cytotoxicity)?
- Methodological Answer: Train random forest models on datasets linking peptide physicochemical properties (e.g., hydrophobicity, charge) to experimental IC50/CC50 ratios. Address overfitting via k-fold cross-validation and SHAP analysis for feature importance. Discrepancies between in silico predictions and in vitro results require re-optimization of training data (e.g., inclusion of hemolysis assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
